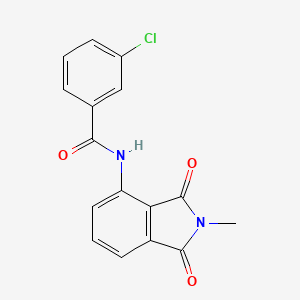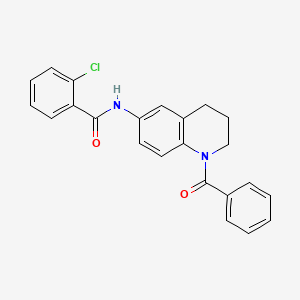
4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, commonly referred to as DMBI, is a novel compound that has been studied for its potential medicinal applications. It is a heterocyclic compound containing an isoindole ring and a benzamide group. DMBI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
Applications De Recherche Scientifique
DMBI has been studied extensively in the scientific literature. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections. DMBI has also been studied for its potential use as an antifungal agent, and for its potential to inhibit the growth of certain cancer cells. In addition, DMBI has been studied for its potential to inhibit the growth of certain bacteria, and for its potential to reduce the toxicity of certain drugs.
Mécanisme D'action
The exact mechanism of action of DMBI is not yet fully understood. However, it is believed that DMBI works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce inflammation, which is the primary cause of many diseases. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DMBI has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of inflammatory responses. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses. DMBI has also been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using DMBI in laboratory experiments is that it is a relatively inexpensive compound, and can be easily synthesized in the laboratory. In addition, DMBI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. This makes it a valuable compound for studying the effects of these activities on various biological systems. However, one limitation of using DMBI in laboratory experiments is that it is a relatively new compound, and the exact mechanism of action is still not fully understood.
Orientations Futures
There are a number of potential future directions for the study of DMBI. First, further research is needed to better understand the exact mechanism of action of DMBI, and to identify additional biological activities. Second, more research is needed to identify the optimal dosage and administration of DMBI for various therapeutic applications. Third, further research is needed to identify potential interactions between DMBI and other drugs. Finally, further research is needed to determine the long-term safety and efficacy of DMBI in clinical trials.
Méthodes De Synthèse
DMBI can be synthesized through a variety of methods. The most common method is the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a base. This reaction results in the formation of the desired product, DMBI. Other methods of synthesis include the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a catalyst, and the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a reducing agent.
Propriétés
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFUFAAFYNRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)

![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![9-(3-chloro-4-fluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6523986.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B6523991.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)


